molecular formula C17H12N6 B1417676 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 223467-24-1

2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)

Cat. No.: B1417676
CAS No.: 223467-24-1
M. Wt: 300.32 g/mol
InChI Key: NFQGJTRVMWTFKL-UHFFFAOYSA-N
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Description

This compound consists of a pyrazole ring flanked by two benzimidazole units, making it a molecule of interest in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-pyrazole dicarboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of intermediate amides, which then cyclize to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated benzimidazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the benzimidazole rings.

Scientific Research Applications

2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with nucleic acids, potentially disrupting the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but with a pyridine ring instead of a pyrazole ring.

    4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole): Contains a triazole ring instead of benzimidazole units

Uniqueness

2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is unique due to its combination of pyrazole and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGJTRVMWTFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572259
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223467-24-1
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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